pKa Reduction from Fluorine Substitution
The presence of the electron-withdrawing fluorine atom significantly lowers the basicity of the aniline nitrogen compared to the non-fluorinated analog, 3-(pyridin-4-yl)aniline. This is a critical parameter influencing solubility, permeability, and binding interactions .
| Evidence Dimension | pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | 4.09±0.10 (Predicted) |
| Comparator Or Baseline | 3-(Pyridin-4-yl)aniline: 5.33±0.26 (Predicted) |
| Quantified Difference | ~1.24 log units lower |
| Conditions | Predicted values from ChemicalBook and Chemsrc databases |
Why This Matters
The ~1.24 log unit lower pKa directly impacts the compound's ionization state at physiological pH, which is a key determinant of oral absorption, distribution, and target binding, making it a distinct chemical entity from its non-fluorinated counterpart for drug discovery projects.
